KRAS G12C inhibitor 19, also known as Olomorasib, is a targeted therapeutic agent designed to inhibit the oncogenic activity of the Kirsten rat sarcoma viral oncogene homolog G12C mutation. This mutation is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer. The development of KRAS G12C inhibitors has marked a significant advancement in cancer treatment, transforming the previously considered "undruggable" KRAS into a viable therapeutic target. The compound specifically binds to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive state and preventing its signaling activity that promotes tumor growth .
KRAS G12C inhibitor 19 is classified as a small-molecule inhibitor and is part of a broader class of covalent inhibitors targeting mutant KRAS proteins. Its mechanism involves irreversible binding to the mutant form of KRAS, specifically targeting the cysteine residue that is altered due to the G12C mutation. This classification places it among other notable KRAS G12C inhibitors like Sotorasib and Adagrasib, which have shown promising results in clinical trials .
The synthesis of KRAS G12C inhibitor 19 involves several chemical steps that focus on creating a compound capable of selectively binding to the mutant KRAS protein. The synthetic route typically includes:
The specific synthetic pathway details for Olomorasib may involve modifications to improve solubility and bioavailability, which are critical for effective therapeutic use .
The molecular formula for KRAS G12C inhibitor 19 is . Its structure features:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into how the inhibitor interacts with its target at an atomic level .
The primary chemical reaction involving KRAS G12C inhibitor 19 is a Michael addition, where the thiol group of cysteine at position 12 reacts with the electrophilic component of the inhibitor. This reaction results in:
Understanding these reactions is crucial for optimizing drug design and minimizing off-target effects .
The mechanism by which KRAS G12C inhibitor 19 exerts its effects involves several key steps:
Clinical studies have shown that this mechanism results in significant tumor regression in patients with NSCLC harboring the G12C mutation .
KRAS G12C inhibitor 19 exhibits several important physical and chemical properties:
These properties are essential for ensuring effective delivery and action within biological systems .
KRAS G12C inhibitor 19 has significant applications in cancer therapy, particularly for patients with tumors harboring the G12C mutation. Its uses include:
The ongoing research into this compound aims to further elucidate its full therapeutic potential and optimize its use in clinical settings .
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 26532-22-9
CAS No.: 990-73-8
CAS No.: 54061-45-9